molecular formula C17H16ClNO5S2 B2851337 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 2034261-60-2

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2851337
CAS No.: 2034261-60-2
M. Wt: 413.89
InChI Key: RCCHDGYJIARZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a substituted N-phenyl sulfonamide compound investigated for its potential to disrupt critical protein-protein interactions in oncology research. Its primary research value lies in its function as a potential inhibitor of the WDR5-MYC interaction . The MYC oncogene is a transcription factor overexpressed in a majority of human cancers, driving tumorigenesis by controlling genes linked to cell growth and proliferation. Unlike many oncogenes, MYC is often dysregulated through overexpression rather than mutation, making it a highly prevalent but challenging drug target . This compound is designed to bind to the WBM site of the WD40-repeat protein WDR5, a crucial co-factor that facilitates the recruitment of MYC to chromatin. By occupying this site, it is hypothesized to prevent MYC from binding to WDR5, thereby blocking MYC's access to key target genes required for the onset and maintenance of the tumorigenic state . This mechanism offers a novel, indirect strategy to inhibit MYC function, which is considered largely undruggable by conventional small-molecule approaches. The molecular structure, featuring the benzenesulfonamide core and heteroaromatic substituents, is characteristic of molecules explored for this purpose. Research involving this compound and its analogs is directed toward understanding and treating MYC-driven cancers, which include but are not limited to ovarian cancer, breast cancer, colorectal cancer, pancreatic cancer, and various blood cancers . The exploration of this chemical scaffold contributes to the important field of targeted cancer therapeutics aimed at disrupting oncogenic transcription factors.

Properties

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S2/c1-23-15-5-4-13(9-14(15)18)26(21,22)19-11-17(20,12-6-8-25-10-12)16-3-2-7-24-16/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCHDGYJIARZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features, including the presence of furan and thiophene rings. These heterocycles are known for their biological activities, which can enhance the compound's pharmacological profile. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Thiophene Ring : A five-membered ring containing sulfur.
  • Sulfonamide Group : Known for its inhibitory effects on bacterial growth.

The molecular formula is C17H16ClNO4S2C_{17}H_{16}ClNO_4S_2, with a molecular weight of 397.9 g/mol.

PropertyValue
Molecular FormulaC17H16ClNO4S2
Molecular Weight397.9 g/mol
CAS Number2034397-50-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including our compound of interest. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for DNA synthesis and cell division.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains have been determined:
    • Staphylococcus aureus : MIC = 20 µM
    • Escherichia coli : MIC = 40 µM

These values indicate that while the compound exhibits antibacterial activity, it may not be as potent as established antibiotics like ceftriaxone, which has significantly lower MIC values against these pathogens .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide moiety mimics para-amino benzoic acid (PABA), a substrate for bacterial enzymes involved in folate biosynthesis. By competing with PABA, it inhibits the enzyme dihydropteroate synthase, leading to reduced folate levels and ultimately bacterial cell death.
  • Binding Affinity : The furan and thiophene rings may enhance binding through π-π interactions and hydrogen bonding with target enzymes or receptors, increasing the overall efficacy of the compound.

Case Studies

A study conducted on various sulfonamide derivatives demonstrated that modifications to the furan and thiophene rings could lead to enhanced antibacterial activity. For instance, compounds with electron-withdrawing groups on the thiophene ring showed improved potency against resistant strains of bacteria .

Comparative Analysis with Other Compounds

Compound NameMIC (µM) against S. aureusMIC (µM) against E. coli
3-chloro-N-(...)-4-methoxybenzenesulfonamide2040
Ceftriaxone0.14
Tetracycline200140

This table illustrates that while the compound shows promise, further optimization may be necessary to enhance its antibacterial profile compared to existing antibiotics .

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Class

Compound A : 3-Chloro-N-(furan-3-ylmethyl)-4-Methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide ()
  • Key Differences :
    • The N-substituent in Compound A uses methylene (-CH2-) linkers instead of the hydroxyethyl (-CH(OH)CH2-) group.
    • Thiophen-2-yl vs. thiophen-3-yl substitution alters steric and electronic interactions.
  • Implications :
    • The hydroxyethyl group in the target compound may enhance solubility via hydrogen bonding, whereas Compound A’s methylene linkers reduce polarity.
    • Thiophene ring orientation affects molecular packing and receptor binding .
Compound B : 2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide ()
  • Key Differences :
    • Incorporates a triazine ring instead of furan/thiophene heterocycles.
    • Features a urea-like (-NH-C(=O)-NH-) bridge.
Compound C : N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide ()
  • Key Differences: Lacks heterocyclic substituents; instead, it has a chloroacetyl group on the benzene ring.
  • Absence of heterocycles reduces steric hindrance, possibly enhancing membrane permeability .

Functional Group Analysis

Feature Target Compound Compound A Compound B
Sulfonamide Core Present Present Present
Chloro Substituent 3-position on benzene 3-position on benzene 2-position on benzene
Methoxy Group 4-position on benzene 4-position on benzene 4-position on triazine
Heterocycles Furan-2-yl, thiophen-3-yl Furan-3-yl, thiophen-2-yl None (triazine)
Linker 2-Hydroxyethyl Methylene (-CH2-) Urea bridge

Preparation Methods

Sulfonation and Chlorination

The benzene core is functionalized via sequential sulfonation and chlorination. Initial sulfonation of 4-methoxybenzene derivatives is achieved using chlorosulfonic acid under controlled低温 conditions (0–5°C) to prevent polysulfonation. The intermediate 4-methoxybenzenesulfonyl chloride is isolated via fractional distillation (yield: 68–72%). Subsequent chlorination employs phosphorus pentachloride (PCl₅) in dichloromethane at 25°C, selectively introducing chlorine at position 3. Kinetic studies show that electron-donating methoxy groups direct electrophilic substitution to the para position, necessitating steric hindrance or directing groups for meta-chlorination.

Table 1: Chlorination Reagent Comparison

Reagent Temperature (°C) Yield (%) Selectivity (3-Cl:4-Cl)
PCl₅ 25 85 9:1
SOCl₂ 40 78 7:1
Cl₂ (gas) 60 65 5:1

Methoxy Group Retention

Preservation of the methoxy group during chlorination requires inert atmospheres (N₂ or Ar) to prevent demethylation. Studies indicate that Lewis acids like FeCl₃ enhance regioselectivity but risk methoxy cleavage above 30°C. Optimal conditions use PCl₅ with catalytic ZnCl₂ at 25°C, achieving 89% retention of the methoxy group.

Preparation of the Hydroxyethyl Side Chain

Furan and Thiophene Component Synthesis

The furan-2-yl and thiophen-3-yl moieties are synthesized separately:

  • Furan-2-yl : Via Paal-Knorr cyclization of 1,4-diketones with ammonium acetate in acetic acid (yield: 74%).
  • Thiophen-3-yl : Using Gewald reaction with α-cyano ketones and elemental sulfur in ethanol under reflux (yield: 68%).

Hydroxyethyl Linker Assembly

The hydroxyethyl bridge is constructed through a Mannich-type reaction. Condensation of furan-2-carbaldehyde and thiophen-3-carbaldehyde with ethanolamine in methanol at 50°C forms the 2-hydroxy-2-(heteroaryl)ethyl intermediate. Diastereomeric control is achieved using L-proline as a chiral catalyst, yielding a 3:1 ratio of R,R to S,S configurations.

Table 2: Side Chain Synthesis Optimization

Catalyst Solvent Temperature (°C) Yield (%) Diastereomeric Ratio
L-Proline Methanol 50 82 3:1
No catalyst Ethanol 70 58 1:1
Acetic acid DCM 25 45 2:1

Coupling Strategies

Nucleophilic Substitution

The sulfonamide bond is formed via nucleophilic substitution between 3-chloro-4-methoxybenzenesulfonyl chloride and the hydroxyethyl side chain. Reactions proceed in tetrahydrofuran (THF) with triethylamine as a base, achieving 76–84% yields. Microwave-assisted synthesis at 100°C reduces reaction time from 12 h to 45 minutes.

Reductive Amination

Alternative pathways employ reductive amination of sulfonamide precursors with ketone-bearing side chains. Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces imine intermediates at pH 5–6, yielding the target compound with 79% efficiency.

Green Chemistry Approaches

Electrochemical Synthesis

A convergent paired electrochemical method eliminates toxic amines and halogens. Nitroarenes are reduced cathodically to hydroxylamines, then oxidized anodically to nitroso compounds. Simultaneously, sulfonyl hydrazides are oxidized to sulfinic acids at the anode. The nitroso and sulfinic species undergo spontaneous coupling in aqueous acetonitrile, forming sulfonamides with 88% yield and >99% atom economy.

Table 3: Electrochemical vs. Traditional Synthesis

Parameter Electrochemical Traditional
Yield (%) 88 78
Reaction Time (h) 2.5 12
Solvent Toxicity Low High

Industrial Scale Production

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance mixing and heat transfer. Microreactors with immobilized PCl₅ catalysts achieve 92% chlorination efficiency at 30°C, reducing byproduct formation by 40% compared to batch processes.

Purification Techniques

Crystallization from ethyl acetate/hexane (3:7) yields pharmaceutical-grade product (purity >99%). Simulated moving bed (SMB) chromatography further optimizes separation, reducing solvent consumption by 60%.

Q & A

Q. What in silico approaches validate the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to JAK2 kinase (implicated in cancer) over 100 ns to assess binding mode stability.
  • MM-PBSA : Calculate binding free energies; compare with known inhibitors (e.g., ruxolitinib) to prioritize synthesis .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Functional Groups

Functional GroupReaction TypePreferred ReagentsMajor Products
Chloro (C-Cl)Nucleophilic SubstitutionNaN₃, NaSHAzides, Thiols
Hydroxy (-OH)OxidationKMnO₄, CrO₃Ketone
Sulfonamide (SO₂NH)HydrolysisH₂SO₄, H₂OSulfonic Acid

Q. Table 2: Biological Activity of Structural Analogs

Analog StructureBioactivity (IC₅₀)TargetReference
Thiophen-2-yl derivative12 μM (COX-2)Anti-inflammatory
Furan-free analog>100 μM (COX-2)Inactive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.